

# An In-Depth Technical Guide to 2-(4-Azidobutyl)isoindoline-1,3-dione

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## Compound of Interest

Compound Name: 2-(4-Azidobutyl)isoindoline-1,3-dione

Cat. No.: B1266270

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **2-(4-Azidobutyl)isoindoline-1,3-dione**, a versatile chemical probe and building block in drug discovery and development.

## Core Compound Properties

**2-(4-Azidobutyl)isoindoline-1,3-dione** is a phthalimide derivative featuring a terminal azide group connected by a four-carbon alkyl linker.<sup>[1]</sup> This bifunctional nature, combining the phthalimide core with a reactive azide, makes it a valuable tool in bioconjugation and medicinal chemistry.

## Quantitative Data Summary

The fundamental physicochemical properties of **2-(4-Azidobutyl)isoindoline-1,3-dione** are summarized in the table below. The molecular weight is calculated from its molecular formula and the standard atomic weights of its constituent elements.

Property	Value	Source/Method
Molecular Formula	C <sub>12</sub> H <sub>12</sub> N <sub>4</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	244.25 g/mol	Calculation
CAS Number	66917-06-4	<a href="#">[1]</a>
Appearance	White to off-white solid	Typical for this class of compound
Storage Conditions	-20°C	<a href="#">[1]</a>

#### Molecular Weight Calculation:

The molecular weight is determined by the sum of the atomic weights of all atoms in the molecule.

- Carbon (C): 12 atoms × 12.011 u = 144.132 u
- Hydrogen (H): 12 atoms × 1.008 u = 12.096 u
- Nitrogen (N): 4 atoms × 14.007 u = 56.028 u
- Oxygen (O): 2 atoms × 15.999 u = 31.998 u
- Total Molecular Weight: 144.132 + 12.096 + 56.028 + 31.998 = 244.254 u

This calculated value is consistent with commercially available data.[\[1\]](#)[\[3\]](#)

## Experimental Protocols

The synthesis of **2-(4-Azidobutyl)isoindoline-1,3-dione** can be achieved through a two-step process, which is a common strategy for preparing N-substituted phthalimides with a terminal azide.

### Step 1: Synthesis of 2-(4-Bromobutyl)isoindoline-1,3-dione

This initial step involves the reaction of phthalimide with a large excess of 1,4-dibromobutane.

Materials:

- Potassium phthalimide
- 1,4-dibromobutane
- N,N-Dimethylformamide (DMF)

Procedure:

- Dissolve potassium phthalimide in DMF in a round-bottom flask equipped with a magnetic stirrer.
- Add a significant excess (e.g., 10 equivalents) of 1,4-dibromobutane to the solution.
- Stir the reaction mixture at room temperature for 24 hours.<sup>[4]</sup>
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield 2-(4-bromobutyl)isoindoline-1,3-dione.

## Step 2: Synthesis of 2-(4-Azidobutyl)isoindoline-1,3-dione

The final product is obtained by the nucleophilic substitution of the bromide with an azide ion.

Materials:

- 2-(4-Bromobutyl)isoindoline-1,3-dione

- Sodium azide ( $\text{NaN}_3$ )
- N,N-Dimethylformamide (DMF)

Procedure:

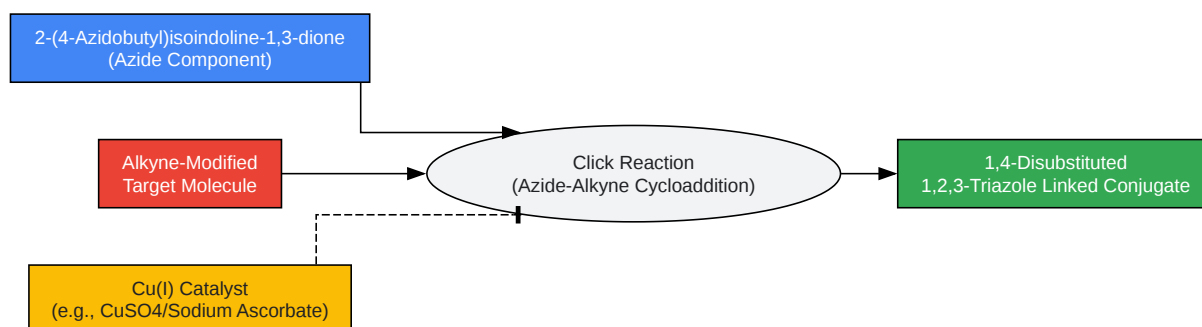
- Dissolve 2-(4-bromobutyl)isoindoline-1,3-dione in DMF in a round-bottom flask.
- Add an excess (e.g., 3 equivalents) of sodium azide to the solution.
- Heat the reaction mixture to approximately 70°C and stir for 24 hours.[5]
- Monitor the reaction by TLC until the starting material is consumed.
- After cooling to room temperature, pour the mixture into water and extract the product with an organic solvent (e.g., dichloromethane).[5]
- Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
- Purify the resulting crude product by column chromatography to obtain pure **2-(4-Azidobutyl)isoindoline-1,3-dione**.

## Applications in Research and Drug Development

The primary utility of **2-(4-Azidobutyl)isoindoline-1,3-dione** stems from its terminal azide group, which is a key component in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[1][6][7] This reaction allows for the efficient and specific covalent ligation of the isoindoline-1,3-dione moiety to alkyne-containing molecules, such as proteins, peptides, or other small molecules.[8]

## Experimental Workflow: Click Chemistry Conjugation

The following diagram illustrates a typical workflow for using **2-(4-Azidobutyl)isoindoline-1,3-dione** in a click chemistry reaction to label a target molecule.



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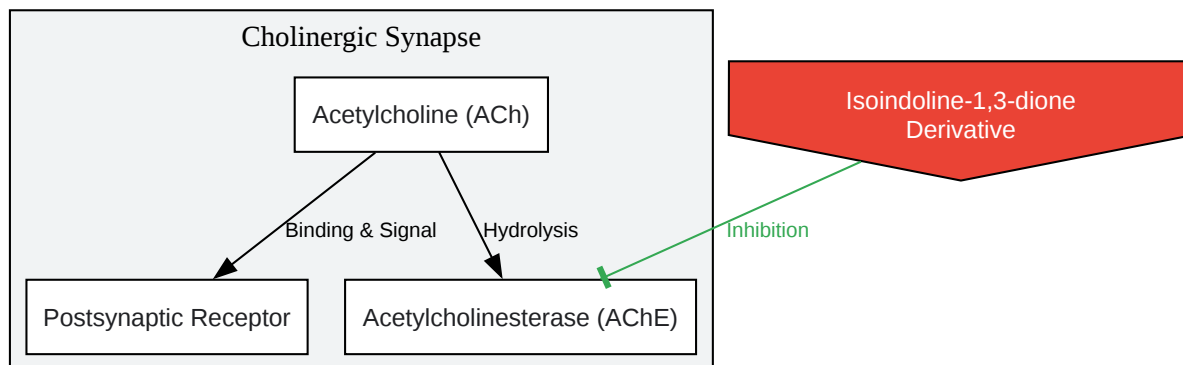
Caption: Workflow for a CuAAC "click chemistry" reaction.

## Signaling Pathways and Therapeutic Potential

The isoindoline-1,3-dione (phthalimide) core is a privileged scaffold in medicinal chemistry, present in a variety of biologically active compounds.[9] Derivatives of this structure have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, anticancer, and anticonvulsant agents.[9][10][11]

One of the notable areas of research is the development of isoindoline-1,3-dione derivatives as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.[10] Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain.

The diagram below illustrates the general mechanism of action for isoindoline-1,3-dione-based AChE inhibitors.



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Caption: Inhibition of Acetylcholinesterase by isoindoline-1,3-dione derivatives.

In conclusion, **2-(4-Azidobutyl)isoindoline-1,3-dione** is a valuable chemical entity for researchers in drug discovery and chemical biology. Its well-defined molecular properties and its utility in robust conjugation chemistries, coupled with the therapeutic potential of its core scaffold, ensure its continued relevance in the development of novel therapeutics and biological probes.

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